ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.53. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydro-cyclohepta[b]thiophene core with a carboxylate ester and a sulfonamide moiety. Its structural complexity suggests a potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Properties
Compounds containing the methylsulfonyl group are often associated with anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may possess similar properties.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, certain benzo[b]thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes .
- Receptor Modulation : The sulfonamide group may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
- Cell Cycle Arrest : Evidence suggests that some thiophene derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative exhibited significant activity against Staphylococcus aureus with an IC50 value in the micromolar range .
- Anti-inflammatory Effects : In an experimental model of arthritis, the administration of methylsulfonyl-containing compounds resulted in a marked decrease in joint swelling and pain scores compared to control groups .
- Cytotoxicity Against Cancer Cells : Research on benzo[b]thiophene derivatives showed that they could induce apoptosis in human breast cancer cell lines with IC50 values below 20 µM .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-3-26-20(23)17-15-7-5-4-6-8-16(15)27-19(17)21-18(22)13-9-11-14(12-10-13)28(2,24)25/h9-12H,3-8H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSTXPORGZPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.